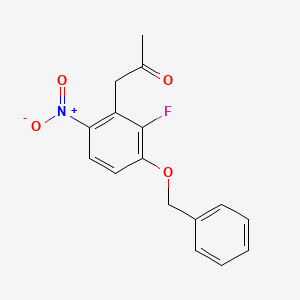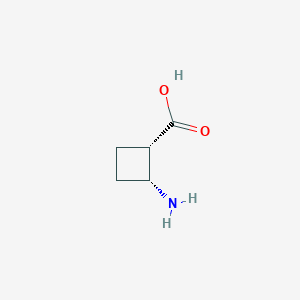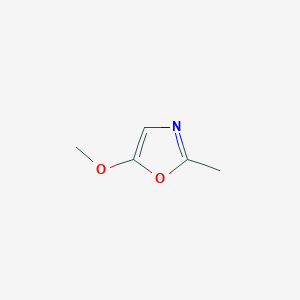
Oxazole, 5-methoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Oxazole, 5-methoxy-2-methyl-” is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The specific compound “5-methoxy-2-methyl-oxazole” has a molecular weight of 157.13 .
Molecular Structure Analysis
The molecular structure of “5-methoxy-2-methyl-oxazole” is characterized by the presence of a five-membered ring containing one oxygen atom and one nitrogen atom . The specific InChI code for this compound is 1S/C6H7NO4/c1-9-4-3-7-5 (11-4)6 (8)10-2/h3H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “5-methoxy-2-methyl-oxazole” are not detailed in the retrieved information, oxazole derivatives in general have been noted for their role in various biological activities .Physical And Chemical Properties Analysis
“5-methoxy-2-methyl-oxazole” is an off-white solid with a molecular weight of 157.13 . More specific physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Oxazole derivatives, including 5-methoxy-2-methyl-oxazole, have been synthesized and studied for their potential applications in various fields. For example, the synthesis of siphonazoles A and B, using a conjunctive oxazole building block, illustrates the utility of such compounds in complex organic syntheses. These compounds serve as building blocks in the total synthesis of unique natural products, demonstrating their versatility in organic chemistry (Jianmin Zhang & M. Ciufolini, 2009). Additionally, the photocycloaddition of 5-methoxy oxazoles to α-keto esters leads to the synthesis of bicyclic oxetanes, which can be transformed into bis-quaternary aspartic acid diester derivatives, showcasing the compound's role in generating vicinal stereogenic quaternary centers (A. Griesbeck, S. Bondock, & J. Lex, 2004).
Biological Applications
5-Methoxy-2-methyl-oxazole derivatives have shown potential in the development of brain-derived neurotrophic factor (BDNF) inducers. These derivatives can significantly increase BDNF production in human neuroblastoma cells, suggesting their potential therapeutic applications in neurodegenerative diseases (T. Maekawa et al., 2003). Moreover, the study of [1,2]Oxazolo[5,4-e]isoindoles has revealed that certain derivatives, particularly those with methoxy benzyl substituents, are effective in reducing the growth of tumor cell lines, indicating their potential as antimitotic drugs (V. Spanò et al., 2016).
Photophysical Studies
Oxazole rings containing compounds, including 5-methyl-2-(p-methylphenyl)-4-acetyl oxazole and its derivatives, have been synthesized and their photophysical properties studied. These studies demonstrate the potential of oxazole derivatives as materials with specific electronic and optical properties, useful in the development of optoelectronic devices (Caihong Zhang et al., 2013).
Medicinal Chemistry
Oxazole-based compounds, including 5-methoxy-2-methyl-oxazole, have been extensively researched for their medicinal properties. They are known to interact with various enzymes and receptors in biological systems, displaying a wide range of biological activities. Research in oxazole-based medicinal chemistry has led to the development of many clinical drugs and candidates for treating various diseases (Huizhen Zhang, Zhibin Zhao, & Cheng‐He Zhou, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
5-methoxy-2-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-6-3-5(7-2)8-4/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQHZLJNVUGTIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465671 |
Source


|
| Record name | Oxazole, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole, 5-methoxy-2-methyl- | |
CAS RN |
53878-74-3 |
Source


|
| Record name | Oxazole, 5-methoxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)


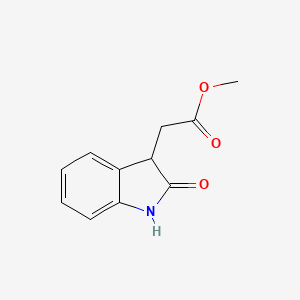
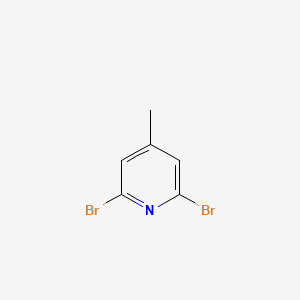
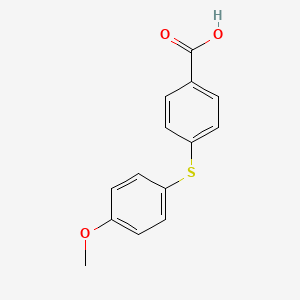
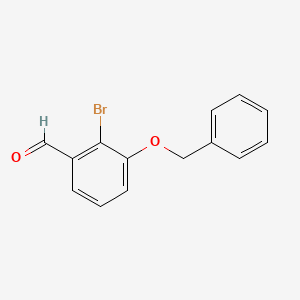
![tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1312774.png)
